molecular formula C36H62O31 B137235 4(5)-O-Galactosylmaltopentaose CAS No. 137815-01-1

4(5)-O-Galactosylmaltopentaose

Cat. No.: B137235
CAS No.: 137815-01-1
M. Wt: 990.9 g/mol
InChI Key: QOFRQWRQGKHJOD-PLFPQOSXSA-N
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Description

4(5)-O-Galactosylmaltopentaose is a complex carbohydrate compound that consists of a maltopentaose backbone with a galactose unit attached to the fourth or fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4(5)-O-Galactosylmaltopentaose typically involves enzymatic or chemical glycosylation processes. Enzymatic synthesis often employs glycosyltransferases, which facilitate the transfer of a galactose moiety to the maltopentaose substrate under mild conditions. Chemical synthesis, on the other hand, may involve the use of protecting groups and activation of the glycosyl donor to achieve the desired glycosidic linkage.

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological processes using microbial fermentation. Specific strains of bacteria or yeast that possess the necessary glycosyltransferase activity are cultured in bioreactors, where they produce the compound in large quantities. The product is then purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: 4(5)-O-Galactosylmaltopentaose can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the galactose and maltopentaose units can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the compound can lead to the formation of alditols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as acetyl or benzyl groups, to modify the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include periodate and bromine water.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Acetylation can be achieved using acetic anhydride in the presence of a base like pyridine.

Major Products:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alditols.

    Substitution: Acetylated or benzylated derivatives.

Scientific Research Applications

4(5)-O-Galactosylmaltopentaose has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study glycosylation reactions and carbohydrate chemistry.

    Biology: The compound is utilized in studies of carbohydrate metabolism and enzyme specificity.

    Industry: It is used in the food industry as a functional ingredient to enhance the nutritional value of products.

Mechanism of Action

The mechanism of action of 4(5)-O-Galactosylmaltopentaose involves its interaction with specific enzymes and receptors in biological systems. The galactose unit can be recognized by galactose-binding proteins, facilitating various biological processes. In the gut, it can serve as a substrate for beneficial bacteria, promoting their growth and activity.

Comparison with Similar Compounds

4(5)-O-Galactosylmaltopentaose can be compared with other galactosylated oligosaccharides, such as:

  • 4(5)-O-Galactosylmaltotetraose
  • 4(5)-O-Galactosylmaltotriose
  • 4(5)-O-Galactosylmaltodiose

These compounds share similar structures but differ in the length of the maltose backbone. The uniqueness of this compound lies in its specific chain length, which can influence its physical and chemical properties, as well as its biological activity.

Properties

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5-tetrakis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62O31/c37-1-8-15(43)20(48)25(53)32(59-8)58-7-14(65-34-27(55)22(50)17(45)10(3-39)61-34)31(67-36-29(57)24(52)19(47)12(5-41)63-36)30(66-35-28(56)23(51)18(46)11(4-40)62-35)13(6-42)64-33-26(54)21(49)16(44)9(2-38)60-33/h6,8-41,43-57H,1-5,7H2/t8-,9-,10-,11-,12-,13+,14-,15+,16-,17-,18-,19-,20+,21+,22+,23+,24+,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFRQWRQGKHJOD-PLFPQOSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H62O31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10160321
Record name 4(5)-O-Galactosylmaltopentaose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10160321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

990.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137815-01-1
Record name 4(5)-O-Galactosylmaltopentaose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137815011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4(5)-O-Galactosylmaltopentaose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10160321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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